4-Propylthiomorpholine 1,1-dioxide
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Overview
Description
“4-Propylthiomorpholine 1,1-dioxide” is a chemical compound with the molecular formula C7H11NO2S and a molecular weight of 173.23 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of “4-Propylthiomorpholine 1,1-dioxide” involves a copper (I)-catalyzed one-pot [3+2] cycloaddition of various alkyl halides and sodium azide . The reaction mixture is stirred at room temperature for 6 hours .Physical And Chemical Properties Analysis
“4-Propylthiomorpholine 1,1-dioxide” is a solid at 20 degrees Celsius . It has a melting point ranging from 114.0 to 118.0 degrees Celsius . It is soluble in hot methanol .Scientific Research Applications
Catalyst Activation and Transfer Hydrogenation
4-Propylthiomorpholine 1,1-dioxide has been involved in the study of catalyst activation with Cp*RhIII/IrIII-1,2,3-triazole-based organochalcogen ligand complexes. These complexes have been explored as catalysts for N-methylmorpholine N-oxide (NMO) based and Oppenauer-type oxidation of alcohols and transfer hydrogenation (TH) of carbonyl compounds (Saleem et al., 2014).
Photoluminescence Efficiency
Research has been conducted on compounds like 4-phenyl-1,2-dithiolane-1-oxide and its derivatives, focusing on their photoluminescence (PL) frequencies and quantum efficiencies. The studies also delve into their single-crystal X-ray structures and the impact of these structures on their PL properties (Barbarella et al., 2001).
Organosulfur/-selenium Ligands in Catalysis
There is research on the use of organosulfur/-selenium ligands in catalysis, specifically focusing on half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands. These have been explored for catalytic oxidation of alcohols with N-methylmorpholine N-oxide and transfer hydrogenation of ketones (Saleem et al., 2013).
Graphene Oxide Functionalization for Dye and Copper Removal
Graphene oxide has been functionalized using 4-aminothiophenol for enhanced sorption efficiencies of methylene blue and copper, showcasing the potential application of modified graphene oxide in environmental remediation (Chen et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-propyl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXQWBOAKLQLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCS(=O)(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylthiomorpholine 1,1-dioxide |
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